molecular formula C16H20N4S B4392596 6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine

6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine

Cat. No.: B4392596
M. Wt: 300.4 g/mol
InChI Key: XMBSBSARGMATNR-UHFFFAOYSA-N
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Description

6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a piperidinyl ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine typically involves the reaction of 6-phenyl-1,2,4-triazine with 2-(1-piperidinyl)ethylthiol. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazine derivatives with new functional groups replacing the piperidinyl group.

Scientific Research Applications

6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazine and piperidinyl groups. These interactions can modulate biological pathways, leading to the observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

    3-((2-oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine: Similar structure but with additional phenyl groups.

    Phenampromid: Contains a piperidinyl group but differs in the rest of the structure.

    Nitroazolo-[5,1-c][1,2,4]triazines: A family of antiviral compounds with a triazine core.

Uniqueness

6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a piperidinyl ethylthio group makes it a versatile compound for various applications.

Properties

IUPAC Name

6-phenyl-3-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-3-7-14(8-4-1)15-13-17-16(19-18-15)21-12-11-20-9-5-2-6-10-20/h1,3-4,7-8,13H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSBSARGMATNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NC=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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